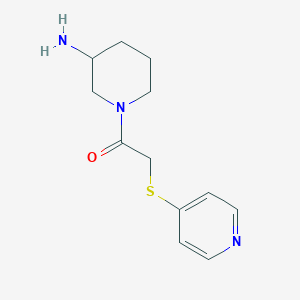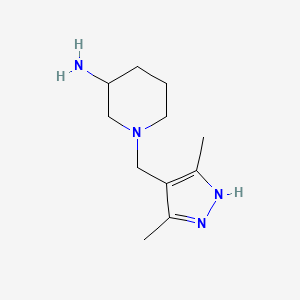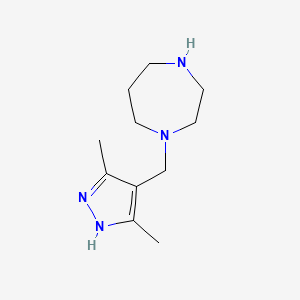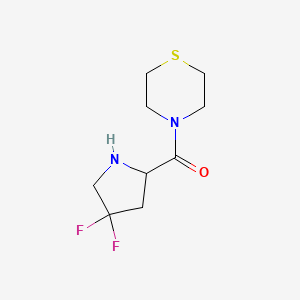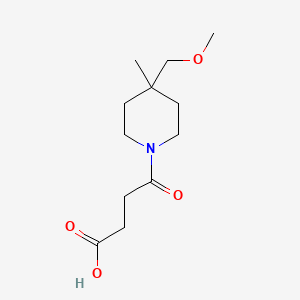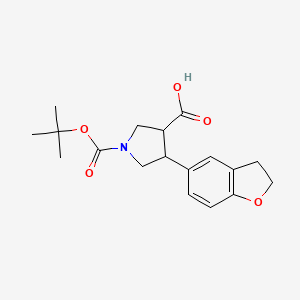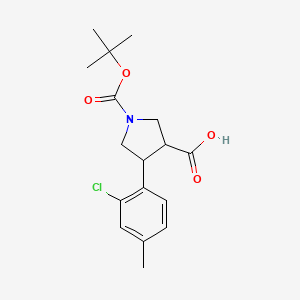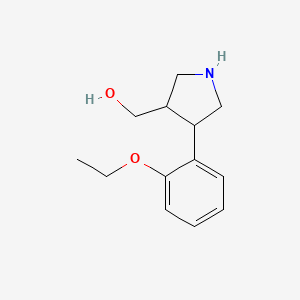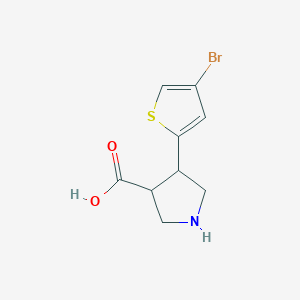![molecular formula C7H11N3O2 B1478405 5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097957-10-1](/img/structure/B1478405.png)
5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a derivative of pyrrolo[3,4-c]pyridine . Pyrrolo[3,4-c]pyridine is a structural isomer of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Synthesis Analysis
The synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity has been reported . Eight compounds were synthesized and their analgesic activity was confirmed in the “hot plate” test and in the “writhing” test .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Chemistry
The compound 5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is involved in the synthesis and structural identification of various chemical structures, particularly in the field of heterocyclic chemistry. For instance, it participates in nitrogen cyclization reactions under varying conditions to form N-Aminophthalimides and phthalazine 1,4-diones, a process that also involves Vilsmeier amidination derivatization to probe the structural divergence between these compounds (Chung et al., 2021). Similarly, it's used in the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines under ultrasound irradiation, indicating its utility in promoting efficiency and yield in chemical reactions (Nikpassand et al., 2010).
Photoluminescent Materials and Organic Electronics
This compound is integral in the synthesis of novel materials, including photoluminescent polymers and organic semiconductors. Research has demonstrated the synthesis of π-conjugated polymers containing the compound, showcasing promising applications in electronic devices due to their photoluminescent properties and stability (Beyerlein & Tieke, 2000). Additionally, it's used in constructing copolymers with quaterthiophene units for organic thin film transistors, indicating its role in the development of high-performance electronic materials (Guo, Sun, & Li, 2014).
Biological Activity
Some derivatives of the compound have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. For instance, studies have synthesized novel derivatives and assessed their in vitro activities, indicating potential applications in medicinal chemistry and drug development (Wójcicka et al., 2017). Moreover, a multicomponent reaction involving the compound led to the formation of novel heterocyclic scaffolds with antibacterial activity, further highlighting its potential in pharmaceutical research (Frolova et al., 2011).
Eigenschaften
IUPAC Name |
5-amino-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-2-1-4-5(3-10)7(12)9-6(4)11/h4-5H,1-3,8H2,(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMJZAKOWLWKRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

